molecular formula C6H10O3 B11775290 (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid

Katalognummer: B11775290
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: NWEBMMMSMHXMLR-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of two chiral centers at positions 2 and 5 gives rise to its specific stereochemistry, denoted as (2S,5S).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method is efficient and provides high enantioselectivity . Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as flow microreactors for continuous synthesis . The use of biocatalysts in industrial settings is also gaining popularity due to their environmental benefits and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,5R)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing only in the stereochemistry at position 5.

    (2R,5S)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing in the stereochemistry at position 2.

    (2R,5R)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing in the stereochemistry at both positions 2 and 5

Uniqueness

The unique stereochemistry of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid imparts specific chemical and biological properties that distinguish it from its diastereomers and enantiomers. These properties include differences in reactivity, binding affinity, and biological activity .

Eigenschaften

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

(2S,5S)-5-methyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1

InChI-Schlüssel

NWEBMMMSMHXMLR-WHFBIAKZSA-N

Isomerische SMILES

C[C@H]1CC[C@H](O1)C(=O)O

Kanonische SMILES

CC1CCC(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.